molecular formula C19H13NO4 B185238 Diphenyl pyridine-2,6-dicarboxylate CAS No. 10448-12-1

Diphenyl pyridine-2,6-dicarboxylate

Cat. No.: B185238
CAS No.: 10448-12-1
M. Wt: 319.3 g/mol
InChI Key: HGRACXZSQPEEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl pyridine-2,6-dicarboxylate is an ester derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid), which serves as a versatile building block in coordination chemistry and materials science . This compound functions as a neutral, tridentate O,N,O-pincer ligand, where the central pyridine nitrogen and two carbonyl oxygen atoms from the ester groups can coordinate to metal centers, such as copper(II), to form stable complexes . The coordination geometry can result in different isomeric forms, with the Ocarbonyl–M–Ocarbonyl (CC) isomer often being the most energetically favored . Its primary research value lies in its application as a precursor for designing functional materials, catalysts, and supramolecular structures . The structural framework of pyridine-2,6-dicarboxylate derivatives is also found in studies exploring biological activities, including antimicrobial and anticancer properties, though these are typically associated with the metal complexes rather than the ester itself . Researchers utilize this scaffold due to its ability to form strong intermolecular interactions, such as hydrogen bonds and π-π stacking, which help stabilize crystal structures and supramolecular assemblies . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

10448-12-1

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

diphenyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H

InChI Key

HGRACXZSQPEEPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Diphenyl pyridine-2,6-dicarboxylate derivatives have shown promise in the treatment of various proliferative diseases, including cancer. Research indicates that these compounds can stabilize telomeric G-quadruplex DNA structures, which are crucial for the regulation of gene expression and cellular aging. This stabilization is linked to potential anticancer therapies aimed at inducing senescence in cancer cells .

Pharmaceutical Formulations
The compounds derived from this compound can be formulated into various pharmaceutical preparations such as tablets and injections. These formulations are designed to deliver active ingredients effectively for therapeutic use against conditions like rheumatoid arthritis and psoriasis . The ability to synthesize these compounds under mild conditions enhances their applicability in drug development.

Compound Therapeutic Use Administration Form Target Diseases
This compoundAnticancer agentOral, injectableCancer, rheumatoid arthritis
4-substituted derivativesProliferative diseasesTablets, capsulesPsoriasis, cirrhosis

Materials Science

Coordination Chemistry
this compound serves as a versatile ligand in coordination chemistry. Its ability to form complexes with various metal ions has implications for catalysis and materials synthesis. For instance, thallium complexes derived from this compound have been studied for their electrochemical properties and potential use as semiconductors .

Sensors and Probes
The structural features of this compound make it an attractive candidate for developing sensors and probes. Its derivatives can be engineered to exhibit specific binding affinity towards biomolecules or environmental pollutants, enabling their use in biosensing applications .

Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics or antimicrobial agents that can combat resistant strains .

Neuroprotective Effects
Studies involving neuroprotection have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

  • Stabilization of G-Quadruplex DNA
    • A study demonstrated that specific derivatives of diphenyl pyridine-2,6-dicarboxylate could stabilize G-quadruplex structures in vitro. This stabilization was linked to increased apoptosis in cancer cell lines treated with these compounds .
  • Antimicrobial Screening
    • A series of dip

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyridine-2,6-Dicarboxylate Derivatives
Compound Name Substituents Synthesis Yield Melting Point (°C) Key Applications References
Dimethyl pyridine-2,6-dicarboxylate Methyl Not specified Not provided Hydrazide synthesis, fluorescent probes
Diethyl pyridine-2,6-dicarboxylate Ethyl Purchased Not provided Polymer synthesis via azeotropic condensation
Dipentyl pyridine-2,6-dicarboxylate n-Pentyl 52% Not provided Intermediate in organic reactions
Bis(2-chloroethyl) pyridine-2,6-dicarboxylate 2-Chloroethyl 58% 94–96 Alkylating agents, synthetic intermediates
Bis(2-bromoethyl) pyridine-2,6-dicarboxylate 2-Bromoethyl 52% 104–106 Alkylating agents, synthetic intermediates
Cobalt(II) pyridine-2,6-dicarboxylate complexes Co(II) coordination 47.9–50.45% Decomposes >360°C Anti-cancer agents

Substituent Effects on Properties

  • Solubility and Reactivity : Alkyl esters (methyl, ethyl) are more polar and soluble in organic solvents, facilitating hydrolysis or transesterification. Bulky substituents (e.g., phenyl in diphenyl ester) likely reduce solubility but enhance thermal stability.
  • Thermal Behavior : Metal complexes decompose at high temperatures (>360°C), whereas esters like bis(2-bromoethyl) derivatives melt below 110°C .
  • Biological Activity : Cobalt(II) complexes exhibit cytotoxicity against cancer cells, linked to their ability to bind DNA or proteins . Halogenated esters may act as prodrugs, releasing cytotoxic agents upon hydrolysis.

Preparation Methods

Synthesis of Pyridine-2,6-Dicarboxylic Acid (Dipicolinic Acid)

The foundational step in preparing diphenyl pyridine-2,6-dicarboxylate involves obtaining high-purity pyridine-2,6-dicarboxylic acid. A patented two-stage oxidation process using 2,6-dimethylpyridine as the starting material achieves yields exceeding 80%. The first stage employs hexavalent chromium salts (e.g., sodium bichromate) in concentrated sulfuric acid (50–80% w/w) to oxidize 2,6-dimethylpyridine. This forms a stable intermediate complex between dipicolinic acid and chromic anhydride. Subsequent hydrolysis at elevated temperatures (100°C) liberates pure dipicolinic acid, which is isolated via crystallization.

Conversion to Pyridine-2,6-Dicarbonyl Dichloride

Pyridine-2,6-dicarboxylic acid is converted to its dichloride derivative using sulfonyl chlorides (e.g., sulfonyl chloride) in hydrocarbon solvents such as toluene. This exothermic reaction proceeds under anhydrous conditions, with sulfonyl chloride acting as both a chlorinating agent and a dehydrating reagent. The resulting pyridine-2,6-dicarbonyl dichloride remains dissolved in toluene, enabling direct use in subsequent esterification steps.

Esterification with Phenol

The dichloride intermediate reacts with phenol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. A typical procedure involves adding phenol (2.2 equivalents) to a toluene solution of pyridine-2,6-dicarbonyl dichloride at 0–25°C, followed by stirring for 4–6 hours. The reaction mixture is washed with water to remove residual acid, and the organic layer is concentrated to yield this compound as a crystalline solid. This method achieves yields of 80–85% with purity exceeding 98%.

Direct Esterification of Dipicolinic Acid with Phenol

An alternative single-step approach employs Fischer esterification, where dipicolinic acid reacts with excess phenol under acidic catalysis. Sulfuric acid (conc.) or p-toluenesulfonic acid facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by phenol. The reaction is conducted at reflux (120–140°C) using a Dean-Stark apparatus to remove water and shift equilibrium toward ester formation. While this method eliminates the need for dichloride synthesis, yields are moderate (50–65%) due to incomplete conversion and side reactions such as self-condensation of phenol.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Yield

ParameterDichloride RouteDirect Esterification
Reaction Steps 21
Yield 80–85%50–65%
Purity >98%90–95%
Reaction Time 6–8 hours12–24 hours
Byproduct Management HCl neutralizationWater removal

The dichloride route offers superior yields and purity, attributed to the high reactivity of acyl chlorides and minimized side reactions. In contrast, direct esterification suffers from equilibrium limitations, necessitating excess phenol and prolonged heating.

Scalability and Industrial Feasibility

Continuous process adaptations of the dichloride method, as described in patent literature, enable large-scale production with consistent yields exceeding 80%. Automated systems for dichloride synthesis and esterification reduce human intervention, enhancing safety when handling corrosive reagents. Direct esterification, while simpler, faces challenges in water removal and energy consumption at industrial scales.

Research Findings and Methodological Innovations

Recent advancements focus on catalyst development to improve direct esterification efficiency. For example, immobilized lipases have been explored for enzymatic esterification under mild conditions, though yields remain suboptimal (40–50%). Hybrid approaches combining dichloride synthesis with solvent-free esterification using microwave irradiation demonstrate promise, reducing reaction times to 1–2 hours while maintaining yields of 75–80% .

Q & A

Q. What synthetic routes are effective for preparing diphenyl pyridine-2,6-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology: DPPDC can be synthesized via esterification of pyridine-2,6-dicarboxylic acid (H₂pydc) using phenol derivatives. A two-step approach is recommended:

Acid activation: React H₂pydc with thionyl chloride (SOCl₂) to generate the acid chloride intermediate.

Esterification: Treat the acid chloride with phenol in the presence of a base (e.g., pyridine) to yield DPPDC.

  • Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., phenol excess) to improve yield. For scale-up, replace methanol (used in DMPDC synthesis ) with benzene or toluene as solvents to accommodate phenyl groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing DPPDC and its metal complexes?

  • Methodology:
  • FTIR: Identify ester carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and pyridine ring vibrations (C=N, C=C) between 1400–1600 cm⁻¹ .
  • X-ray crystallography: Resolve coordination geometry in metal complexes (e.g., Cu²⁺ or Sm³⁺). For example, bond angles like O–Cu–N (~158–170°) and bond lengths (Cu–O ≈ 1.95 Å) confirm octahedral geometry .
  • Thermogravimetric analysis (TGA): Assess thermal stability by tracking mass loss (e.g., coordinated water loss at 100–200°C in [Cu(pydc)(H₂O)₂] complexes ).

Q. How do solvent polarity and pH influence the solubility and stability of DPPDC?

  • Methodology:
  • Solubility testing: DPPDC is likely hydrophobic due to phenyl groups. Test solubility in chloroform, DMF, or THF (common for esters ).
  • pH stability: Use UV-Vis spectroscopy to monitor ester hydrolysis under acidic/basic conditions. For comparison, DMPDC is stable in neutral aqueous solutions but hydrolyzes in strong acids/bases .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for DPPDC-metal complexes (e.g., bond length discrepancies)?

  • Methodology:
  • Multi-model refinement: Use software like SHELXL to test alternative coordination geometries (e.g., distorted octahedral vs. square planar).
  • Validation tools: Cross-check bond lengths/angles with databases (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to detect weak interactions (e.g., π–π stacking in Sm³⁺ complexes ).
  • Case study: In [Cu(pydc)(H₂O)₂], O–Cu–N angles varied by ±2° across studies due to solvent effects; replicate experiments under controlled humidity .

Q. How can DPPDC-based heterometallic frameworks be designed for photocatalytic applications?

  • Methodology:
  • Hydrothermal synthesis: Combine DPPDC with α-Keggin-type polyoxometalates (e.g., [PMo₁₂O₄₀]³⁻) and lanthanides (Sm³⁺, La³⁺) under controlled pH (3–5) and temperature (120–160°C) to form hybrid frameworks .
  • Performance testing: Evaluate photocatalytic activity using Rhodamine B (RhB) degradation under UV light. Compare efficiency with DMPDC-based analogs (e.g., 85% RhB degradation in 2 hours for [Sm(pydc)]-polyoxometalate systems ).

Q. What mechanistic insights explain the cytotoxicity of DPPDC-metal complexes in cancer cells?

  • Methodology:
  • Cellular assays: Treat cancer cell lines (e.g., HeLa) with Ga(III)-DPPDC complexes and measure viability via MTT assay. For reference, Ga(III)-pydc complexes showed IC₅₀ values of 12–18 µM .
  • DNA interaction studies: Use fluorescence quenching (ethidium bromide displacement) or circular dichroism (CD) to assess DNA binding. Pyridine-2,6-dicarboxylate ligands in Cu²⁺ complexes intercalate DNA via π–π interactions .
  • Molecular docking: Simulate binding between DPPDC complexes and DNA/protein targets (e.g., topoisomerase II) using AutoDock Vina .

Q. How can conflicting thermal decomposition data (TGA) for DPPDC complexes be reconciled?

  • Methodology:
  • Coupled TGA-FTIR: Identify gaseous decomposition products (e.g., CO₂ from carboxylate groups, H₂O from coordinated ligands) in real-time .
  • Kinetic analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition steps. Discrepancies may arise from heating rate differences (e.g., 5°C/min vs. 10°C/min) .

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